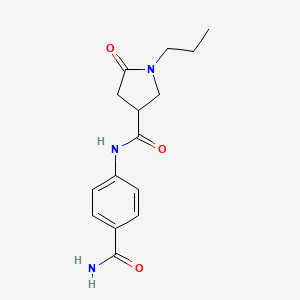![molecular formula C21H19NO5 B11157874 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11157874.png)
9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic molecule that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple fused rings, including a benzodioxin moiety, a chromene ring, and an oxazinone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxin intermediate, which is then subjected to various condensation and cyclization reactions to form the final product. Key reagents and conditions often include:
1,4-Benzodioxane-6-amine: as a starting material.
4-bromobenzenesulfonyl chloride: for sulfonamide formation.
N,N-dimethylformamide (DMF): as a solvent.
Lithium hydride (LiH): as a base
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen or addition of hydrogen to form reduced products.
Substitution: Replacement of one functional group with another, often using halides or other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophiles: Such as alkyl halides or aryl halides for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
The compound has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
1,4-Benzodioxin derivatives: Such as 1,4-benzodioxane and its substituted analogs.
Chromene derivatives: Such as 2H-chromene and its various substituted forms.
Oxazinone derivatives: Such as 2H-oxazin-2-one and its substituted analogs
Uniqueness
The uniqueness of 9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one lies in its multi-fused ring structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and development in various scientific and industrial fields .
Properties
Molecular Formula |
C21H19NO5 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C21H19NO5/c1-2-13-9-20(23)27-21-15(13)4-6-17-16(21)11-22(12-26-17)14-3-5-18-19(10-14)25-8-7-24-18/h3-6,9-10H,2,7-8,11-12H2,1H3 |
InChI Key |
UDCHVYDSGMLPDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(1H-indol-6-yl)acetamide](/img/structure/B11157799.png)
![2-(1H-indol-3-yl)-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11157803.png)
![6-cyclopropyl-N-(3-isopropoxypropyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11157806.png)
![8-methyl-2-oxo-4-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate](/img/structure/B11157811.png)
![4,7-dimethoxy-1-methyl-N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-1H-indole-2-carboxamide](/img/structure/B11157820.png)
methanone](/img/structure/B11157824.png)
![Methyl 3-{[(5-bromo-3-pyridyl)carbonyl]anilino}propanoate](/img/structure/B11157830.png)
![1-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B11157837.png)
![6-{[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}hexanoic acid](/img/structure/B11157841.png)
![5-[2-(4-bromophenyl)-2-oxoethoxy]-4-ethyl-7-methyl-2H-chromen-2-one](/img/structure/B11157847.png)
![methyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11157854.png)

![ethyl 3-{6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11157862.png)
![7-[(2-chlorobenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one](/img/structure/B11157877.png)
